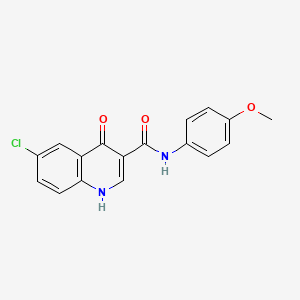

6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” is a quinoline derivative . Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . This compound is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in many publications . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of “this compound” would be a derivative of this basic quinoline structure.Chemical Reactions Analysis

The chemistry of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Various synthetic methodologies have been developed for the production of quinoline antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Applications De Recherche Scientifique

Polymorphic Modifications and Diuretic Properties

This compound exhibits strong diuretic properties, suggesting potential for new hypertension remedies. Researchers identified two polymorphic modifications of this compound, indicating differences in crystal packing and organizational levels within its structure, which could influence its bioavailability and effectiveness in medical applications (Shishkina et al., 2018).

Synthesis and Application in Cancer Treatment

The synthesis of related quinoline derivatives has been extensively studied, with some compounds showing moderate to excellent antiproliferative activity against various cancer cell lines. This highlights the compound's potential role in the development of new cancer therapies (Li et al., 2013).

Anti-Mycobacterium Tuberculosis Agents

Quinoline derivatives, including those related to 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide, have been synthesized and evaluated for their antituberculosis activity. The presence of certain substituents has been found to significantly affect in vitro activity, offering insights into the design of new antitubercular agents (Jaso et al., 2005).

Synthesis in Ionic Liquid

Research on the synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, a related compound, using ionic liquid as a catalyst, underscores the potential for greener and more efficient synthetic routes. This approach could enhance the synthesis of related quinoline derivatives for pharmaceutical applications (Yuan Jia-chen, 2014).

Fluorophore Development

The compound's derivatives have been used in the development of novel fluorophores for photophysical studies. This research contributes to the expanding toolbox of molecular probes for biological and chemical analysis (Padalkar & Sekar, 2014).

Orientations Futures

The future directions for “6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” could involve further exploration of its therapeutic potential. Quinoline derivatives have been explored for their anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . Therefore, “this compound” could be studied for similar potential therapeutic applications.

Mécanisme D'action

Target of Action

The primary targets of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide are currently under investigation. As a quinoline derivative, it may interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

The exact mode of action of This compound It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound As a quinoline derivative, it may influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound are currently under study. These properties will determine the bioavailability of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other compounds can affect its activity .

Propriétés

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)14-9-19-15-7-2-10(18)8-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMUWYWATGSQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)

![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2706028.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)